(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
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Overview
Description
(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[421]nonan-4-one is a complex organic compound with a unique bicyclic structure This compound features a diazabicyclo nonane core, which is functionalized with a phenyl-substituted oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo nonane core.
Introduction of the Oxadiazole Moiety: The phenyl-substituted oxadiazole group is introduced through a series of reactions, including the formation of the oxadiazole ring and subsequent functionalization with a phenyl group.
Final Coupling Reaction: The final step involves coupling the oxadiazole moiety with the diazabicyclo nonane core under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.
Scientific Research Applications
(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one: shares structural similarities with other diazabicyclo nonane derivatives and oxadiazole-containing compounds.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Polycyclic Aromatic Compounds: Compounds such as fluoranthene and benzo[ghi]perylene, used in the construction of metal sandwich systems.
Uniqueness
The uniqueness of (1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[421]nonan-4-one lies in its specific combination of a diazabicyclo nonane core and a phenyl-substituted oxadiazole moiety
Properties
IUPAC Name |
(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15-8-12-6-7-13(17-12)9-20(15)10-14-18-16(22-19-14)11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLDFTFUYDXKNA-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)CC1N2)CC3=NOC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C(=O)C[C@@H]1N2)CC3=NOC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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